6-Hydroxymelatonin (6-OHM) is a principal metabolite of melatonin, a hormone primarily secreted by the pineal gland. Melatonin is known for its role in regulating circadian rhythms and has been extensively studied for its antioxidant properties. 6-OHM, as a derivative of melatonin, has garnered interest for its potential therapeutic applications due to its similar protective properties against oxidative stress and its interactions with various biological systems.
6-OHM has been shown to convert Fe(III) to Fe(II), a more biologically usable form of iron, which could potentially limit hepatotoxicity caused by disorders of iron accumulation. This conversion is significant as it may reduce iron-induced lipid peroxidation, providing tissue protection1. Furthermore, 6-OHM has been identified in normal human urine, suggesting its role in melatonin metabolism and turnover2. In the context of pituitary function, 6-OHM does not affect the release of luteinizing hormone (LH) in response to luteinizing hormone-releasing hormone (LHRH), indicating that hydroxylation at position 6 inactivates melatonin's pituitary effects3.
The protective effects of 6-OHM against oxidative stress have been supported by studies using density functional theory, which show that 6-OHM is a better peroxyl radical scavenger than melatonin itself and other antioxidants in both lipid and aqueous solutions4. Additionally, 6-OHM has demonstrated neuroprotective effects by inhibiting singlet oxygen formation and reducing superoxide anion generation induced by quinolinic acid in the hippocampus5.
6-OHM's ability to modulate iron levels and protect against lipid peroxidation suggests its potential use in treating iron-related disorders1. Its identification in human urine and the relationship with melatonin secretion profiles could be useful in noninvasive studies of pineal function, particularly in pediatric and circadian rhythm research6.
The neuroprotective properties of 6-OHM against oxidative neurotoxicity could be leveraged in the development of treatments for neurodegenerative diseases and conditions involving oxidative stress in the central nervous system5.
The lack of effect of 6-OHM on LH release in response to LHRH suggests that while it may not be useful in directly modulating pituitary function, its structural analogs could be explored for their potential as long-acting inhibitors of reproductive function3. Additionally, the inhibitory action of 6-OHM on sexual maturation in male rats indicates its potential role in the neuroendocrine-reproductive axis8.
Although not directly related to 6-OHM, the study of 2-hydroxymelatonin, another hydroxylated melatonin metabolite, has shown potent anti-cancer activity against human colorectal cancer cells7. This suggests that further research into hydroxylated melatonin metabolites, including 6-OHM, could yield new insights into cancer treatment strategies.
CAS No.: 15572-56-2
CAS No.: 21420-58-6
CAS No.: 132722-74-8
CAS No.: 446-06-0
CAS No.: 28624-28-4